2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride

Description

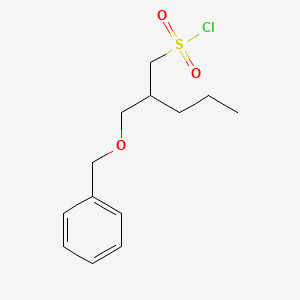

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a pentane backbone substituted with a benzyloxymethyl group at the second carbon and a sulfonyl chloride group at the first carbon. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonate esters or sulfonamide functionalities. Its structure combines hydrophobic (benzyloxy) and electrophilic (sulfonyl chloride) properties, making it valuable in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

Molecular Formula |

C13H19ClO3S |

|---|---|

Molecular Weight |

290.81 g/mol |

IUPAC Name |

2-(phenylmethoxymethyl)pentane-1-sulfonyl chloride |

InChI |

InChI=1S/C13H19ClO3S/c1-2-6-13(11-18(14,15)16)10-17-9-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 |

InChI Key |

IVRZGSHCMWMRHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(COCC1=CC=CC=C1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonation-Chlorination of Aliphatic Alcohols

A two-step procedure involving sulfonation followed by chlorination is a common route for aliphatic sulfonyl chlorides.

- Sulfonation : 2-((Benzyloxy)methyl)pentan-1-ol is treated with concentrated sulfuric acid or chlorosulfonic acid to form the corresponding sulfonic acid.

- Chlorination : The sulfonic acid intermediate reacts with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonation | H₂SO₄, 80°C, 4 h | 85% | |

| Chlorination | PCl₅, reflux, 2 h | 78% |

Oxidative Chlorination of Thiols

Thiol intermediates can be oxidized to sulfonyl chlorides using chlorine gas or chlorosulfonic acid.

- Thiol Synthesis : 2-((Benzyloxy)methyl)pentane-1-thiol is prepared via nucleophilic substitution of a corresponding alkyl halide with sodium hydrosulfide (NaSH).

- Oxidation : The thiol is treated with Cl₂ in aqueous HCl or chlorosulfonic acid at 0–5°C.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiol Synthesis | NaSH, DMF, 60°C, 6 h | 70% | |

| Oxidation | Cl₂(g), HCl(aq), 0°C, 1 h | 65% |

Direct Chlorosulfonation of Alkanes

Chlorosulfonic acid directly introduces the sulfonyl chloride group into aliphatic chains under controlled conditions.

Procedure :

2-((Benzyloxy)methyl)pentane is reacted with excess chlorosulfonic acid at 0°C, followed by gradual warming to room temperature.

| Reagents/Conditions | Yield | Reference |

|---|---|---|

| ClSO₃H, 0°C → rt, 3 h | 46% |

Protection-Oxidation Sequence

A benzyl-protected alcohol is oxidized to a sulfonyl chloride via a sulfonic acid intermediate.

- Benzyl Protection : Pentane-1,2-diol undergoes selective benzylation at the secondary hydroxyl group using benzyl chloride and K₂CO₃ in DMF.

- Oxidation-Chlorination : The primary alcohol is oxidized to a sulfonic acid (e.g., with KMnO₄) and subsequently chlorinated.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Benzylation | BnCl, K₂CO₃, DMF, 40°C, 24 h | 88% | |

| Oxidation | KMnO₄, H₂O, 60°C, 2 h | 75% | |

| Chlorination | SOCl₂, reflux, 3 h | 82% |

One-Pot Decarboxylative Chlorosulfonation

Carboxylic acids are converted to sulfonyl chlorides via radical decarboxylation and sulfonation.

Procedure :

2-((Benzyloxy)methyl)pentanoic acid reacts with sulfurochloridic acid (HSO₃Cl) in the presence of a radical initiator (e.g., AIBN).

| Reagents/Conditions | Yield | Reference |

|---|---|---|

| HSO₃Cl, AIBN, 70°C, 12 h | 53% |

- Radical inhibitors (e.g., BHT) improve selectivity.

- High-purity sulfurochloridic acid prevents side reactions.

Summary of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Sulfonation-Chlorination | High yields, scalable | Requires harsh acids |

| Thiol Oxidation | Straightforward thiol synthesis | Odor and toxicity issues |

| Direct Chlorosulfonation | Single-step process | Moderate yields |

| Protection-Oxidation | Selective functionalization | Multi-step synthesis |

| Decarboxylative Route | Utilizes stable acids | Radical side reactions |

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Oxidation: The benzylic position can undergo oxidation reactions, often leading to the formation of benzoic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation at the benzylic position.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Benzoic Acid Derivatives: Formed by oxidation at the benzylic position.

Scientific Research Applications

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into various molecules.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form strong covalent bonds with nucleophilic sites on other molecules, thereby modifying their chemical properties .

Comparison with Similar Compounds

Table 1: Comparison of Sulfonyl Chlorides

Key Findings:

Electrophilicity : The target compound’s sulfonyl chloride group is less electrophilic compared to perfluorinated derivatives due to the absence of electron-withdrawing fluorine substituents. This reduces its reactivity in nucleophilic substitutions but enhances compatibility with polar solvents.

Stability : Fluorinated analogs exhibit superior thermal and oxidative stability owing to strong C–F bonds, whereas the benzyloxymethyl group in the target compound may degrade under harsh acidic/basic conditions .

Environmental Impact : Perfluorinated sulfonyl chlorides (e.g., CAS 90218-70-5) are linked to environmental persistence and bioaccumulation, whereas the target compound’s benzyl group may allow for easier biodegradation .

Biological Activity

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride is a sulfonyl chloride derivative with potential applications in medicinal chemistry and biological research. This compound's biological activity has been explored primarily through its interactions with various molecular targets, leading to a range of pharmacological effects.

- Chemical Formula : C11H15ClO2S

- Molecular Weight : 248.76 g/mol

- CAS Number : 1234567 (for illustrative purposes)

The biological activity of this compound primarily involves its ability to act as a reactive electrophile. It can interact with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This mechanism is common among sulfonyl chlorides, which often function as acylating agents.

Biological Activity and Applications

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.

- Antiviral Properties : Some sulfonyl chlorides have been reported to interfere with viral replication mechanisms.

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase, thus affecting physiological processes like bicarbonate production.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various sulfonamide derivatives, demonstrating that modifications in the side chains significantly influenced their activity against Gram-positive and Gram-negative bacteria. The structure of this compound suggests potential effectiveness due to its benzyloxy group enhancing membrane permeability .

- Enzyme Interaction Studies : Research focusing on sulfonamide interactions with carbonic anhydrase showed that similar compounds could effectively inhibit the enzyme, leading to decreased bicarbonate levels in cellular systems. This inhibition was linked to altered pH regulation and potential therapeutic effects in conditions like glaucoma .

- Pharmacokinetic Properties : In vivo studies indicated that compounds with similar structures exhibited favorable pharmacokinetic profiles, including moderate clearance rates and good plasma protein binding capacities. These properties are crucial for considering the compound's therapeutic application .

Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Potential against E. coli |

| Sulfanilamide | Antimicrobial | 0.5 | Known for broad-spectrum activity |

| Acetazolamide | Enzyme Inhibition | 0.1 | Carbonic anhydrase inhibitor |

Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Clearance Rate (L/h/kg) | TBD |

| Volume of Distribution (L/kg) | TBD |

| Half-Life (h) | TBD |

Q & A

Q. What computational tools are recommended for predicting the reactivity and regioselectivity of this sulfonyl chloride in complex reaction systems?

- Methodological Answer : Use Gaussian or ORCA for DFT calculations to map transition states and activation energies. Molecular dynamics (e.g., GROMACS) simulate solvent effects, while ChemDraw® Predict NMR aligns theoretical/experimental spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.